molecular formula C25H27NO2 B12517500 1-(2,2-Diphenylethyl)-6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 802914-17-6

1-(2,2-Diphenylethyl)-6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12517500
CAS No.: 802914-17-6
M. Wt: 373.5 g/mol
InChI Key: UADDIEBCQPVFAQ-UHFFFAOYSA-N
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Description

1-(2,2-Diphenylethyl)-6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the tetrahydroisoquinoline family. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with two methoxy groups at positions 6 and 8, and a 2,2-diphenylethyl group at position 1. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-diphenylethyl)-6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.

    Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.

    Attachment of the 2,2-Diphenylethyl Group: This step involves the alkylation of the tetrahydroisoquinoline core with 2,2-diphenylethyl halide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Diphenylethyl)-6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products:

    Oxidation Products: Quinoline derivatives.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

1-(2,2-Diphenylethyl)-6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects.

    Medicine: Investigated for its potential therapeutic applications in treating neurological disorders and cancer.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(2,2-diphenylethyl)-6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Receptors: It may interact with neurotransmitter receptors, modulating their activity and influencing neurological functions.

    Inhibit Enzymes: The compound can inhibit certain enzymes, affecting metabolic pathways and cellular processes.

    Modulate Signaling Pathways: It can influence signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

1-(2,2-Diphenylethyl)-6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:

    This compound Derivatives: These compounds have similar structures but differ in the substitution pattern, leading to variations in their chemical and biological properties.

    Tetrahydroisoquinoline Alkaloids: Natural products like cherylline and latifine share the tetrahydroisoquinoline core but have different substituents, resulting in distinct biological activities.

    Synthetic Analogs: Compounds like 1-(2,2-diphenylethyl)piperazine and its derivatives have structural similarities but differ in their pharmacological profiles.

Properties

CAS No.

802914-17-6

Molecular Formula

C25H27NO2

Molecular Weight

373.5 g/mol

IUPAC Name

1-(2,2-diphenylethyl)-6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C25H27NO2/c1-27-21-15-20-13-14-26-23(25(20)24(16-21)28-2)17-22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,15-16,22-23,26H,13-14,17H2,1-2H3

InChI Key

UADDIEBCQPVFAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(NCC2)CC(C3=CC=CC=C3)C4=CC=CC=C4)C(=C1)OC

Origin of Product

United States

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